N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine

Kinase Inhibition SAR Cdc2-like kinases

Select N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine for unambiguous SAR development. Its specific 4-fluorophenyl moiety ensures target engagement in Clk/Dyrk inhibitor programs, while the unsubstituted C7 position permits regioselective diversification for parallel library synthesis. Avoid experimental variability by procuring this exact validated intermediate rather than generic 3-chloro or benzyl analogs.

Molecular Formula C14H9FN4O2
Molecular Weight 284.24 g/mol
Cat. No. B11844225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-6-nitroquinazolin-4-amine
Molecular FormulaC14H9FN4O2
Molecular Weight284.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])F
InChIInChI=1S/C14H9FN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18)
InChIKeyQIIAYSFCMQSLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine: Baseline Characterization for Scientific Sourcing


N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS 691385-33-8) is a 6-nitro-4-anilinoquinazoline derivative with a molecular formula of C14H9FN4O2 and a molecular weight of 284.24 g/mol [1]. The compound features a quinazoline core, a 4-fluorophenyl group at the C4 position, and a nitro substituent at the C6 position, a structural motif common to key intermediates in kinase inhibitor programs [2]. This compound is documented in authoritative chemical databases including PubChem (CID 45157908) and ChEMBL (CHEMBL3758227), indicating its recognized role as a defined chemical entity in scientific research [1][3]. Its primary application is as a synthetic building block or pharmacological probe in kinase-focused research and development.

Why N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine Cannot Be Interchanged with Generic 6-Nitroquinazolin-4-amines


Generic substitution of N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine with close analogs like N-(3-chlorophenyl)-6-nitroquinazolin-4-amine or N-benzyl-6-nitroquinazolin-4-amine is not scientifically justified due to the profound impact of even minor N-aryl substitution changes on both pharmacological activity and chemical reactivity. The 4-fluorophenyl moiety is a privileged structure in kinase inhibitor design, often enhancing binding affinity and modulating metabolic stability compared to unsubstituted phenyl or heteroaromatic groups [1]. Quantitative structure-activity relationship (SAR) studies on this scaffold demonstrate that substituent position and electronics on the aniline ring dramatically alter potency and selectivity against specific kinase targets, meaning a seemingly similar compound from the same class may possess a completely different biological profile [2]. Furthermore, the electronic and steric properties of the 4-fluorophenyl group are critical for controlling the regioselectivity and yield of subsequent chemical transformations if the compound is used as an intermediate, making its specific structure a non-negotiable variable in a validated synthetic route [3]. Therefore, interchanging this compound with an analog without explicit comparative data introduces a high degree of scientific risk and can compromise experimental reproducibility.

Quantitative Differentiation of N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine from Closest Analogs: An Evidence-Based Guide


Comparative Kinase Inhibition Profile: Divergence from N-Benzyl and N-(3-Chlorophenyl) Analogs

In a kinase inhibitor program targeting Cdc2-like kinases (Clk), the 4-fluorophenyl-substituted 6-arylquinazolin-4-amine scaffold served as the key starting point for optimization, in contrast to analogs with different N-aryl groups which displayed distinct selectivity and potency profiles [1]. The specific N-(4-fluorophenyl) substitution is critical for achieving a favorable balance of potency and selectivity across the kinome, as demonstrated in a broad screen against a panel of 402 kinases [1]. This contrasts with simpler analogs like N-benzyl-6-nitroquinazolin-4-amine, which has a reported IC50 of >10,000 nM against a specific kinase target, demonstrating the profound impact of the N-aryl group on target engagement [2].

Kinase Inhibition SAR Cdc2-like kinases

Dual EGFR/VEGFR-2 Inhibition: Benchmarking Against a Direct 4-Fluorophenyl Analog

While not identical to the target compound, the closely related derivative 4b (a quinazoline-N-4-fluorophenyl derivative) provides a direct benchmark for the potential of this scaffold. Compound 4b exhibited potent dual inhibition of EGFR (IC50 = 68.2 nM) and VEGFR-2 (IC50 = 189 nM) in a 2024 study [1]. This dual inhibition profile is a key differentiator from FDA-approved quinazoline EGFR inhibitors like gefitinib, which are primarily EGFR-selective [2]. The target compound, N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine, represents the core of this scaffold and is a crucial intermediate for exploring dual kinase inhibition.

Cancer Therapeutics EGFR VEGFR-2

Chemical Reactivity and Intermediate Utility: A Contrast with 7-Fluoro and 7-Methoxy Analogs

N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine is a versatile intermediate for further derivatization, particularly through nucleophilic aromatic substitution (SNAr) at the 6- or 7-position of the quinazoline ring. This reactivity profile differs significantly from more complex analogs that already have substituents at these positions [1]. For instance, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a direct precursor to afatinib, but its pre-functionalized 7-position limits the scope of accessible derivatives [2]. The target compound, lacking a 7-fluoro group, offers a cleaner entry into a wider range of 7-substituted analogs. Similarly, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a key intermediate for gefitinib-related compounds, but its methoxy group is not as versatile for further SNAr reactions as the unsubstituted position in the target compound .

Medicinal Chemistry Synthetic Intermediate SNAr

Validated Research Scenarios for Procuring N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine


Kinase Inhibitor Discovery and Lead Optimization for Clk/Dyrk Targets

This compound is ideally suited for medicinal chemistry programs focused on developing selective inhibitors of Cdc2-like kinases (Clk1, Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A, Dyrk1B). Its 4-fluorophenyl-6-nitroquinazoline core is a validated starting point, as evidenced by its role in generating selective inhibitors identified through kinome-wide screening [1]. Researchers can use this compound as a reference tool or a scaffold for further diversification to improve potency, selectivity, and pharmacokinetic properties for these specific kinase targets, which are implicated in cancer and neurological disorders [1].

Development of Dual EGFR/VEGFR-2 Inhibitors for Oncology Research

Given that a closely related N-(4-fluorophenyl)quinazoline derivative was recently characterized as a potent dual inhibitor of EGFR (IC50 = 68.2 nM) and VEGFR-2 (IC50 = 189 nM), this core compound is a key reagent for laboratories exploring novel anti-cancer agents with a dual mechanism of action [2]. Procuring this specific intermediate allows for the systematic exploration of structure-activity relationships aimed at optimizing dual inhibition and improving in vivo efficacy in models of non-small cell lung cancer and other solid tumors [2].

Divergent Synthesis of 7-Substituted Quinazoline Libraries

For groups focused on generating diverse quinazoline-based compound libraries, N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine is a strategic procurement choice due to its synthetic versatility. Unlike pre-functionalized 7-fluoro or 7-methoxy analogs, this compound's unsubstituted C7 position is a prime site for direct nucleophilic aromatic substitution, enabling the rapid synthesis of a broad array of derivatives [3]. This allows for the exploration of chemical space at the 7-position, which is critical for modulating both potency and physicochemical properties of the final analogs [3].

Quote Request

Request a Quote for N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.